molecular formula C9H11FO3S B1210354 2-Fluoroethyl 4-methylbenzenesulfonate CAS No. 383-50-6

2-Fluoroethyl 4-methylbenzenesulfonate

Cat. No. B1210354
CAS RN: 383-50-6
M. Wt: 218.25 g/mol
InChI Key: XNRDLSNSMTUXBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, involves complex reactions like chlorosulfonation, Schiemann reaction, oxychlorination, and nitration, indicating the potential synthetic routes that could be adapted for 2-Fluoroethyl 4-methylbenzenesulfonate. Such processes highlight the intricate methods needed to incorporate fluorine and sulfonyl groups into aromatic compounds (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

Investigation into the crystal structures of N-(4-fluorobenzoyl)-benzenesulfonamide and N-(4-fluoro-benzoyl)-4-methylbenzenesulfonamide provides insight into the intermolecular interactions and molecular geometry that might be similar in 2-Fluoroethyl 4-methylbenzenesulfonate. These analyses show how fluorine and methyl groups influence molecular packing and hydrogen bonding patterns (P. A. Suchetan et al., 2015).

Chemical Reactions and Properties

The metal-free remote oxidative benzylic C−H amination of 4-methylanilides with N-fluorobenzenesulfonimide showcases the type of chemical reactivity that could be expected with 2-Fluoroethyl 4-methylbenzenesulfonate, emphasizing the potential for regioselective transformations and the formation of C(sp3)–N bonds, indicative of the compound's reactivity and potential utility in synthesis (Yaocheng Yang et al., 2018).

Physical Properties Analysis

While specific studies on 2-Fluoroethyl 4-methylbenzenesulfonate are scarce, research on similar sulfonyl and fluoro compounds suggests that the physical properties of these compounds, such as solubility, melting points, and crystalline structure, are significantly influenced by the presence of sulfonyl and fluoro groups. This can affect their behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

The chemical properties of such compounds are often characterized by their reactivity towards nucleophiles, electrophiles, and other reagents. For example, the activating effect of 4-fluorobenzenesulfonyl chloride on hydroxyl groups for covalent attachment to solid supports underscores the reactivity of the fluoro and sulfonyl groups in facilitating chemical modifications and binding reactions (Y. A. Chang et al., 1992).

Scientific Research Applications

1. Radiosynthesis in PET Imaging

2-Fluoroethyl 4-methylbenzenesulfonate is utilized in the high-yield, automated radiosynthesis of [18F]FDDNP, a positron emission tomography (PET) imaging probe for Alzheimer’s and other neurodegenerative diseases. This synthesis, including the characterization of non-radioactive FDDNP, is significant for advancing PET imaging technologies (Liu et al., 2006).

2. Analyzing Molecular Structures

The 4-methylbenzenesulfonate anion, a component of 2-Fluoroethyl 4-methylbenzenesulfonate, has been studied using ab initio quantum chemical methods and IR and Raman spectra. This research is crucial for understanding the molecular structure and vibrational modes of 4-methylbenzenesulfonate salts (Ristova et al., 1999).

3. Advancements in Radiofluorination Techniques

In solid phase radiofluorination, 2-Fluoroethyl 4-methylbenzenesulfonate is instrumental in achieving high radiochemical yields. This research is significant for developing efficient methods in radiochemistry and PET tracer production (Mathiessen et al., 2015).

4. Synthesis of Radioligands for PET

2-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-fluoroethyl tosylate, is widely used for labeling radioligands in PET imaging. Its role in synthesizing various radioligands exemplifies its importance in medical imaging and diagnostic procedures (Jarkas et al., 2013).

5. Organic Crystals for Optical-to-THz Conversion

The compound is referenced in studies on organic crystals, such as 4-methylbenzenesulfonate, for their nonlinear optical properties and their potential in optical-to-THz conversion, highlighting its relevance in materials science and photonics (Lee et al., 2018).

6. Covalent Attachment of Biologicals to Solid Supports

4-Methylbenzenesulfonate derivatives, like 4-fluorobenzenesulfonate, have been used to activate hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This research is significant in the field of bioconjugate chemistry (Chang et al., 1992).

Safety And Hazards

While specific safety and hazard information for 2-Fluoroethyl 4-methylbenzenesulfonate is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRDLSNSMTUXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292385
Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroethyl 4-methylbenzenesulfonate

CAS RN

383-50-6
Record name 383-50-6
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Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl p-Toluenesulfonate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-fluoroethanol (1.92 g, 29.97 mmol) in dry pyridine (15 ml) under an atmosphere of argon at 0° C. was added p-toluenesulphonyl chloride over 15 min, maintaining the temperature below 5° C. The reaction mixture was then stirred at 0° C. for 4 h, then at room temperature for 12 h. The reaction mixture was cooled to 0° C. and ice (15 g) was added followed by water (40 ml) and EtOAc (50 ml). The organic extract was washed with water (30 ml), 1 M HCl (until aqueous extracts were acidic), 10% sodium carbonate (2×30 ml), brine (40 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (5.10 g, 78%) as a colourless oil.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2-fluoroethanol (1.0 g, 15.6 mmol) in pyridine (15 mL) was added tosyl chloride (6.5 g, 34.1 mmol) over 30 min. The reaction mixture was stirred at 0° C. for 4 h and quenched by adding ice-cold water and EtOAc. The layers separated and the organic layer was washed successively with water, 1M HCl (5×), saturated Na2CO3 and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel (12 g) using 5% to 40% EtOAc in hexane as the eluant to obtain fluorotosylate 20 (3.2 g, 95%) as a slightly yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.83 (d, J=10.0 Hz, 1H), 7.38 (d, J=10.0 Hz, 2H), 4.59 (dt, J=50.0 & 5.0 Hz, 2H), 4.28 (dt, J=30.0 & 5.0 Hz, 2H), 2.47 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

1 g (15.6 mmol) of 2-fluoroethanol was dissolved in pyridine (15 mL), and 6.5 g (34.1 mmol) of p-toluenesulfonic acid was added thereto over a period of 30 minutes while stirring on ice. The mixture was stirred at 0° C. under nitrogen atmosphere for 3 hours, and after adding 35 mL of ice water to the reaction mixture, extraction was performed with 30 mL of ethyl acetate. The obtained organic layer was washed three times with 30 mL of 1N hydrochloric acid, and then further washed with sodium carbonate solution and saturated saline. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure to yield the title compound (3.19 g, 94%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods IV

Procedure details

1g (15.6 mmol) of 2-fluoroethanol was dissolved in pyridine (15 mL), and 6.5 g (34.1 mmol) of p-toluenesulfonic acid was added thereto over a period of 30 minutes while stirring on ice. The mixture was stirred at 0° C. under nitrogen atmosphere for 3 hours, and after adding 35 mL of ice water to the reaction mixture, extraction was performed with 30 mL of ethyl acetate. The obtained organic layer was washed three times with 30 mL of 1N hydrochloric acid, and then further washed with sodium carbonate solution and saturated saline. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure to yield the title compound (3.19 g, 94%) as a colorless oil.
[Compound]
Name
1g
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods V

Procedure details

Add toluenesulfonyl chloride (1.8 g, 9.4 mmol) to the mixture of 2-fluoroethanol (500 mg, 7.8 mmol) and triethylamine (1.6 g, 15.6 mmol) in dichloromethane (30 mL) at 0-5° C. Stir the reaction at ambient temperature for 5 hrs. Remove the volatiles under reduced pressure to yield the crude product. Purify by flash chromatography (silica gel, PE:EtOAc=2:1) to afford a white solid as the title compound (1.3 g, 77%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
92
Citations
H Møllendal, S Samdal… - The Journal of Physical …, 2015 - ACS Publications
… 2-Fluoroethyl-4-methylbenzenesulfonate (19.3 g, 88 mmol) was slowly added for 20 min, while the temperature was maintained at 15 C with an ice bath. At the end of the addition, the …
Number of citations: 4 pubs.acs.org
L Wang, Y Zhou, X Wu, X Ma, B Li, R Ding, MA Stashko… - Molecules, 2022 - mdpi.com
… First, [ 18 F]-2-fluoroethyl 4-methylbenzenesulfonate was … 18 F]-2-fluoroethyl 4-methylbenzenesulfonate was loaded on a … [ 18 F]-2-fluoroethyl 4-methylbenzenesulfonate under the basic …
Number of citations: 7 www.mdpi.com
H Watanabe, Y Idoko, S Iikuni, T Ide, Y Shimizu… - Bioorganic & Medicinal …, 2021 - Elsevier
… Then, it was reacted with 2-fluoroethyl 4-methylbenzenesulfonate to obtain 2 (PBC-1). Compound 1 was also reacted with ethane-1,2-diyl bis(4-methylbenzenesulfonate) to produce 3, …
Number of citations: 2 www.sciencedirect.com
GKS Prakash, L Gurung, PV Jog… - … A European Journal, 2013 - Wiley Online Library
… as direct alkylation of amines,16a–16c reaction of lithium amides with 2-fluoroethyl bromide14 and alkylation of suitably protected aniline by 2-fluoroethyl 4-methylbenzenesulfonate.…
A Monaco, O Michelin, J Prior, C Rüegg… - Journal of Labelled …, 2014 - Wiley Online Library
Arginine–glycine–aspartic acid (RGD)‐containing peptides have been traditionally used as PET probes to noninvasively image angiogenesis, but recently, small selective molecules for …
I Lee, BP Lieberman, S Li, C Hou, M Makvandi… - Nuclear Medicine and …, 2016 - Elsevier
… from methyl 5-methylsalicylate and 2-fluoroethyl 4-methylbenzenesulfonate in 2 steps, and … -2-nitrobenzaldehyde with 2-fluoroethyl 4-methylbenzenesulfonate in the presence of K 2 CO …
Number of citations: 14 www.sciencedirect.com
L Wang, H Wang, K Shen, H Park… - Journal of medicinal …, 2021 - ACS Publications
… [ 18 F]-2-fluoroethyl 4-methylbenzenesulfonate (77 mCi) was collected at 15 min. The collected [ 18 F]-2-fluoroethyl 4-methylbenzenesulfonate was diluted with 10 mL of water and then …
Number of citations: 10 pubs.acs.org
F Caillé, TJ Morley, AAS Tavares, C Papin… - Bioorganic & medicinal …, 2013 - Elsevier
… MNI-698 and MNI-699 were obtained by N-alkylation with 2-fluoroethyl 4-methylbenzenesulfonate 19 and 2-fluoropropyl 4-methylbenzenesulfonate, 20 respectively. This reaction was …
Number of citations: 26 www.sciencedirect.com
H Watanabe, N Matsushita, Y Shimizu, S Iikuni… - …, 2019 - pubs.rsc.org
Orexin 2 receptor (OX2R) is thought to play an important role in the arousal-promoting function, but its distribution and function in the pathophysiology of orexin-mediated disorders …
Number of citations: 5 pubs.rsc.org
A Chiotellis, A Muller, L Mu, C Keller… - Molecular …, 2014 - ACS Publications
As a continuation of our research efforts toward the development of tryptophan-based radiotracers for tumor imaging with positron emission tomography (PET), three new fluoroethoxy …
Number of citations: 27 pubs.acs.org

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